molecular formula C20H28O5S B036187 Ecabet CAS No. 33159-27-2

Ecabet

Numéro de catalogue B036187
Numéro CAS: 33159-27-2
Poids moléculaire: 380.5 g/mol
Clé InChI: IWCWQNVIUXZOMJ-MISYRCLQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ecabet, also known as EC-17, is a synthetic compound derived from the natural product ecabet sodium. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and is used as a tool in scientific research. Ecabet has a wide range of applications in laboratory experiments and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Application in Gastroenterology

Ecabet is used as an adjuvant therapy for the eradication of Helicobacter pylori .

Method of Application

Ecabet sodium is applied during the eradication of Helicobacter pylori to improve the eradication rate and reduce therapy-associated side effects .

Results

The meta-analysis showed that the eradication rate in the ecabet sodium-containing quadruple therapy group was higher than that in the standard triple therapy group (84.5% vs 74.55%, OR 1.757 (95%CI: 1.307 to 2.362), p < .001) . The use of ecabet sodium does not increase the side effects based on the meta-analysis .

Application in Functional Dyspepsia Treatment

Ecabet sodium has been shown to improve symptoms in patients with functional dyspepsia .

Method of Application

Gastric adaptive relaxation (GAR) was measured by ultrasound in subjects after treatment with Ecabet sodium, placebo, or no drugs .

Results

Compared to placebo, Ecabet sodium induced significantly greater dilatation of the proximal stomach after the subjects drank 300–400 ml water . Ecabet sodium increased NO production and neuronal nitric oxide synthase (nNOS) expression, but not inducible nitric oxide synthase (iNOS) or endothelial nitric oxide synthase (eNOS) expression, in SH-SY 5Y cells in vitro .

Application in Ulcerative Colitis Treatment

Ecabet has been reported to be effective in patients with ulcerative colitis .

Method of Application

In vivo, ecabet enema showed a therapeutic effect in the rat ulcerative colitis model induced by dextran sodium sulfate .

Results

The specific results of this application were not detailed in the source .

Application in Preventing Aspirin-Induced Small Intestinal Mucosal Injury

Ecabet sodium has been shown to have a preventive effect on low-dose aspirin-induced small intestinal mucosal injury .

Method of Application

Healthy volunteers were enrolled randomly into one of two groups with the following drug regimens for 2 weeks: group A, low-dose aspirin once per day and group B, low-dose aspirin and 4.0 g of ecabet sodium . Small bowel capsule endoscopy was performed before and 2 weeks after low-dose aspirin administration .

Results

A significant difference was found in the median number of small intestinal lesions between baseline and two weeks after low-dose aspirin administration in group A but not in group B . In group B, although the median number of lesions in the first tertile of the small intestine did not increase two weeks after low-dose aspirin administration, the number of lesions in the second and third tertiles of the small intestine increased significantly .

Application in Improving Gastric Adaptive Relaxation

Ecabet sodium has been shown to improve gastric adaptive relaxation (GAR) in humans .

Method of Application

GAR was measured by ultrasound in 14 subjects, 8 of whom had a pressure sensor inserted into their stomach, after treatment with Ecabet sodium, placebo, or no drugs .

Results

Application in Preventing Aspirin-Induced Gastric Mucosal Injury

Ecabet sodium has been shown to have a preventive effect on aspirin-induced gastric mucosal injury .

Method of Application

Healthy volunteers were enrolled randomly into one of two groups with the following drug regimens for 2 weeks: group A, low-dose aspirin once per day and group B, low-dose aspirin and 4.0 g of ecabet sodium . Gastric mucosal injury was assessed before and 2 weeks after aspirin administration .

Results

A significant difference was found in the median number of gastric mucosal lesions between baseline and two weeks after aspirin administration in group A but not in group B . In group B, although the median number of lesions in the first tertile of the stomach did not increase two weeks after aspirin administration, the number of lesions in the second and third tertiles of the stomach increased significantly .

Propriétés

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCWQNVIUXZOMJ-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046881
Record name Ecabet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ecabet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015613
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.26e-03 g/L
Record name Ecabet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015613
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa.
Record name Ecabet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05265
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ecabet

CAS RN

33159-27-2, 86408-72-2
Record name Ecabet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33159-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecabet [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033159272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecabet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05265
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ecabet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECABET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K02669KWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ecabet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015613
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecabet
Reactant of Route 2
Ecabet
Reactant of Route 3
Ecabet
Reactant of Route 4
Ecabet
Reactant of Route 5
Reactant of Route 5
Ecabet
Reactant of Route 6
Ecabet

Citations

For This Compound
1,200
Citations
Y Wang, B Wang, ZF Lv, Y Yang, F Wang… - …, 2014 - Wiley Online Library
… The use of ecabet sodium does not increase the side effects based on our meta-analysis. … , ecabet sodium-containing therapy has recently resurfaced as a treatment strategy. Ecabet …
Number of citations: 15 onlinelibrary.wiley.com
K Shibata, Y Ito, A Hongo, A Yasoshima… - Antimicrobial agents …, 1995 - Am Soc Microbiol
Helicobacter pylori NCTC 11637, which is nonviable at pH 3.0, became viable after addition of 10 mM urea owing to ammonia production by urease. In a buffer supplemented with urea, …
Number of citations: 58 journals.asm.org
KINOSHITA, ENDO, YASOSHIMA… - Alimentary …, 1999 - Wiley Online Library
Background : Ecabet sodium, a novel non‐systemic anti‐ulcer agent, possesses high affinity to gastric adherent mucus, which plays an important role in the protection of the gastric …
Number of citations: 21 onlinelibrary.wiley.com
K Ota, T Takeuchi, Y Kojima… - BMC …, 2019 - bmcgastroenterol.biomedcentral …
We aimed to investigate how high-dose ecabet sodium affects low-dose aspirin-induced small intestinal mucosal injury in healthy volunteers. Healthy volunteers were enrolled …
Number of citations: 11 bmcgastroenterol.biomedcentral.com
Y ITO, A HONGO, M KINOSHITA… - Biological and …, 1995 - jstage.jst.go.jp
… of ecabet sodium (ecabet) observed in Helicobacter pylori in vitro, the effects of ecabet on … Ecabet depressed the activity below pH 5, and the lower the pH, the greater the degree of …
Number of citations: 12 www.jstage.jst.go.jp
Y Matsumoto, M Ito, M Tsuge, T Matsuo… - Journal of …, 2009 - Springer
Background Gastric adaptive relaxation (GAR) is a major factor of functional dyspepsia (FD). Nitric oxide (NO) could be the key molecule responsible for GAR. We previously reported …
Number of citations: 12 link.springer.com
JM Kim, JS Kim, HC Jung, YK Oh, N Kim… - Helicobacter, 2003 - Wiley Online Library
… The aim of this study was to investigate the effects of ecabet on IL-8 gene … of ecabet at 2.5 and 5.0 µg/ml. We chose the 5 µg/ml concentration of ecabet for evaluating the effect of ecabet …
Number of citations: 33 onlinelibrary.wiley.com
M KINOSHITA, H IWASAKI, A YASOSHIMA… - Biological and …, 1993 - jstage.jst.go.jp
… of ecabet (1000 mg/kg, po). When the rat gastric mucosa was examined by light microscopy and scanning electron microscopy, ecabet (… The present study indicates that ecabet locally …
Number of citations: 26 www.jstage.jst.go.jp
K Kusumoto, T Kawahara, Y Kuwano… - American Journal …, 2005 - journals.physiology.org
… ulcer drug, ecabet sodium (ecabet), … ecabet, suggesting that ecabet may interact with H. pylori LPS and block the activation of Toll-like receptor 4 (TLR4). Our results suggest that ecabet …
Number of citations: 32 journals.physiology.org
Y Matsumoto, M Ito, K Haruma, N Manabe… - Gastrointestinal …, 2007 - giejournal.org
Background: It is reported that one of the pathophysiological factors involved with functional dyspepsia (FD) is gastric adaptive ralaxation (GAR). We have reported that it is possible to …
Number of citations: 2 www.giejournal.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.